2,4,5-Trifluorobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trifluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4F3NO. It is a white solid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluorobenzoylacetonitrile typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with acetonitrile in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{2,4,5-Trifluorobenzoyl chloride} + \text{Acetonitrile} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysts and solvents such as dimethyl sulfoxide can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluorobenzoylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions with water or alcohol as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzoylacetonitriles.
Hydrolysis: 2,4,5-Trifluorobenzamide or 2,4,5-Trifluorobenzoic acid.
Reduction: 2,4,5-Trifluorobenzylamine.
Scientific Research Applications
2,4,5-Trifluorobenzoylacetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorinated analogs of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-Trifluorobenzoylacetonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the benzene ring, making it more susceptible to attack by nucleophiles. This property is exploited in the synthesis of various derivatives with enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzonitrile: Similar structure but lacks the acetonitrile group.
2,4,5-Trifluorobenzoyl chloride: Precursor to 2,4,5-Trifluorobenzoylacetonitrile.
2,4,5-Trifluorobenzoic acid: Hydrolysis product of this compound.
Uniqueness
This compound is unique due to the presence of both the nitrile and acetonitrile groups, which provide versatile reactivity for further chemical transformations. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-oxo-3-(2,4,5-trifluorophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-4-8(12)7(11)3-5(6)9(14)1-2-13/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROCPTTWLHZCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645210 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142501-42-6 |
Source
|
Record name | 3-Oxo-3-(2,4,5-trifluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.